molecular formula C8H12N2O B099849 (2-Ethoxyphenyl)hydrazine CAS No. 17672-29-6

(2-Ethoxyphenyl)hydrazine

Cat. No.: B099849
CAS No.: 17672-29-6
M. Wt: 152.19 g/mol
InChI Key: GWJSCRPGAMICGI-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-ethoxyphenyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Ethoxyphenyl)hydrazine can be synthesized through the reaction of 2-ethoxyaniline with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds as follows: [ \text{C8H11NO} + \text{N2H4} \rightarrow \text{C8H12N2O} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxyphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazines.

Scientific Research Applications

(2-Ethoxyphenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Phenylhydrazine: Similar in structure but lacks the ethoxy group.

    (2-Methoxyphenyl)hydrazine: Similar but has a methoxy group instead of an ethoxy group.

    (2-Chlorophenyl)hydrazine: Similar but has a chlorine atom instead of an ethoxy group.

Uniqueness: (2-Ethoxyphenyl)hydrazine is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it can undergo. This functional group can also affect its solubility and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

(2-ethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-8-6-4-3-5-7(8)10-9/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJSCRPGAMICGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351649
Record name (2-Ethoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17672-29-6
Record name (2-Ethoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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